1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
Overview
Description
“1-(Pyridin-4-yl)cyclohexane-1-carbonitrile” is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring attached to a pyridine ring via a carbonitrile group . The InChI code for this compound is 1S/C12H14N2/c13-9-12(6-4-10-5-7-14-8-10)11-2-1-3-15-11/h1-3,8-9H,4-7H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 186.25 . Unfortunately, specific information on its melting point, boiling point, and density was not found in the sources I accessed.Scientific Research Applications
Crystal Packing and Molecular Interactions : The crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is significantly influenced by C–H⋯Npyridine, C–H⋯π, and π⋯π interactions. These interactions result in different dimensional structures and networks, as demonstrated in studies of the molecular structures of these isomers (Lai, Mohr, & Tiekink, 2006).
Synthesis and Structure Analysis : Research on the preparation of related compounds like 3‐Oxocyclohex‐1‐ene‐1‐carbonitrile provides insights into various synthetic methods and structural aspects (Lujan-Montelongo & Fleming, 2014).
Diastereoselective Synthesis : Efficient, one-pot tandem reactions involving pyridine and other reagents can yield diastereoselective products, such as trans-2,3,6,7-Tetrahydro-4(5H)-benzofuranones and trans-2,3-Dihydrofurocoumarins, highlighting the role of pyridine derivatives in synthetic chemistry (Han et al., 2010).
Photoluminescence of Metal-Cyanopyridine Polymers : Transition metal-n cyanopyridines, including pyridine-n-carbonitrile complexes, have been synthesized and exhibit strong emissions, demonstrating potential applications in materials science (Chen et al., 2011).
Alkaloid Synthesis for Pharmaceutical Applications : Derivatives of pyridine have been explored for synthesizing alkaloids like gelsemine, indicating the relevance of pyridine-carbonitriles in pharmaceutical synthesis (Johnson, Lovett, & Stevens, 1970).
Regioselective Synthesis in Aqueous Medium : Regioselective synthesis techniques for compounds like 4′-amino-1′H-spiro[cyclohexane-1,2′-(pyrimido [1,2-a]benzimidazole)]-3′-carbonitrile have been developed, showcasing advancements in green chemistry (Dandia et al., 2007).
Antiproliferative and Anticancer Activities : Compounds derived from cyclohexane-1,4-dione, such as 2-Amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, have shown potential in anticancer research, highlighting their therapeutic applications (Mohareb & Abdo, 2022).
Properties
IUPAC Name |
1-pyridin-4-ylcyclohexane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-12(6-2-1-3-7-12)11-4-8-14-9-5-11/h4-5,8-9H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVILSGXISBONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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